2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
- Dissolve 2-nitrobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Reduction: 2-aminobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, thereby inhibiting their proteolytic activity . The compound’s nitro and thiosemicarbazone groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
2-furaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a furan ring instead of a benzene ring.
Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Lacks the nitro group, which affects its reactivity and biological activity.
4-chloro-3-nitrobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Contains additional substituents that may enhance or alter its biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
2-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a compound belonging to the thiosemicarbazone class, which has garnered attention due to its diverse biological activities. Thiosemicarbazones are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition applications. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as an enzyme inhibitor.
Chemical Structure
The compound can be represented structurally as follows:
This formula indicates the presence of a nitro group, a thiosemicarbazone moiety, and a chlorine substituent on the phenyl ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Microorganism | Activity |
---|---|
Escherichia coli | Inhibition observed |
Staphylococcus aureus | Moderate activity |
Candida albicans | Effective antifungal action |
The compound's effectiveness against these microorganisms suggests its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The following table summarizes the findings from various studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colorectal Cancer) | 3.36 | High cytotoxicity |
MCF-7 (Breast Cancer) | 5.00 | Moderate cytotoxicity |
A549 (Lung Cancer) | 4.50 | Significant growth inhibition |
These results indicate that the compound may induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.
The mechanism underlying the biological activity of thiosemicarbazones often involves their ability to chelate metal ions and inhibit key enzymes. In particular, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Enzyme | Inhibition (%) | IC50 (µM) |
---|---|---|
Acetylcholinesterase | 70% | 110.19 ± 2.32 |
This inhibition suggests potential applications in treating neurodegenerative diseases where AChE plays a pivotal role.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various thiosemicarbazones found that derivatives like this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.
- Cytotoxicity Against Tumor Cells : In a comparative analysis of several thiosemicarbazones, this compound demonstrated higher cytotoxicity than traditional chemotherapeutics like etoposide, particularly in glioblastoma multiforme models.
- Enzyme Inhibition Research : Investigations into the inhibition of AChE revealed that this compound not only inhibited enzyme activity but also showed low cytotoxicity towards normal cells, indicating its potential for therapeutic applications without significant side effects.
Properties
CAS No. |
764653-48-7 |
---|---|
Molecular Formula |
C14H11ClN4O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-5-3-6-12(8-11)17-14(22)18-16-9-10-4-1-2-7-13(10)19(20)21/h1-9H,(H2,17,18,22)/b16-9+ |
InChI Key |
PBCDDQUKROZIRP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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